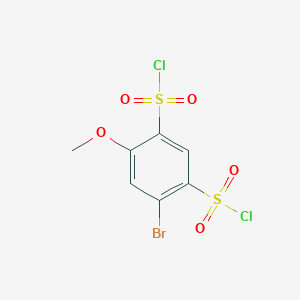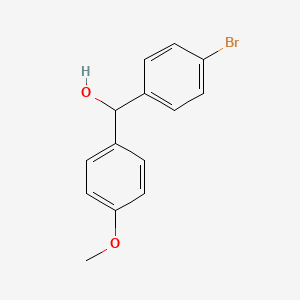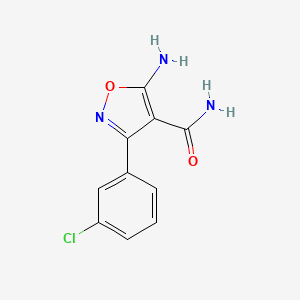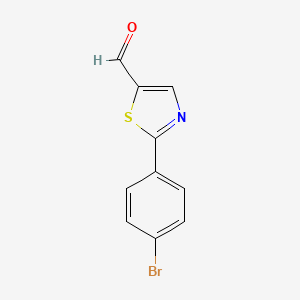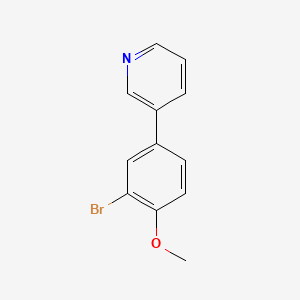
3-(Benzylsulfanyl)azepan-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Heterocycles
3-(Benzylsulfanyl)azepan-2-one serves as a precursor in the synthesis of complex heterocycles. For instance, it is utilized in the phosphine-catalyzed intermolecular cyclization processes to construct benzo[b]azepin-3-ones, which are significant for their potential as angiotensin-converting enzyme inhibitors, through a unique annulation process involving α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).
Generation of Azepines and Dihydroazepines
The compound is involved in radical ring closure reactions onto aromatics, leading to the formation of benzazepin-2-ones and 5-arylpiperidin-2-ones. These reactions showcase the versatility of 3-(Benzylsulfanyl)azepan-2-one in generating seven-membered azaheterocycles and highlight its role in the rearrangement processes to obtain structurally diverse compounds (Charrier et al., 2012).
Development of PKB Inhibitors
In medicinal chemistry, derivatives of 3-(Benzylsulfanyl)azepan-2-one have been explored for their potential as protein kinase B (PKB) inhibitors. This application is crucial for developing therapeutic agents, as PKB plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The structure-based optimization of azepane derivatives has led to the identification of compounds with significant inhibitory activity against PKB, providing a pathway for the development of new therapeutic agents (Breitenlechner et al., 2004).
Exploration in Organic Synthesis
The versatility of 3-(Benzylsulfanyl)azepan-2-one is also demonstrated in its application in organic synthesis, where it is used in the development of novel synthetic routes. For example, it participates in reactions leading to the competitive formation of 4,5-dihydro-1,3-thiazoles and dihydroazepines, showcasing its utility in the synthesis of polyfunctionalized compounds through tandem deprotonation-cyclization processes (Nedolya et al., 2015).
Zukünftige Richtungen
While specific future directions for “3-(Benzylsulfanyl)azepan-2-one” are not mentioned, there is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Eigenschaften
IUPAC Name |
3-benzylsulfanylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13-12(8-4-5-9-14-13)16-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVURTJGLYONTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



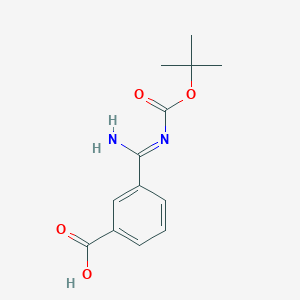

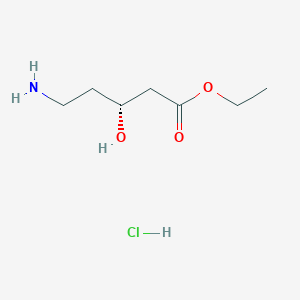



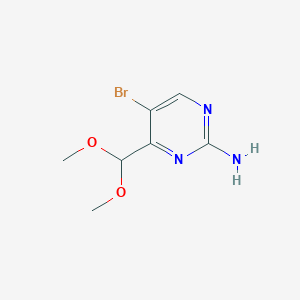
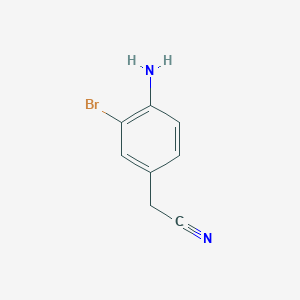
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
